1-(2-Ethylphenyl)propan-1-ol

PPARα Agonist Species-Selectivity Drug Discovery

1-(2-Ethylphenyl)propan-1-ol (CAS 67541-89-3) is a secondary alcohol belonging to the class of ortho-substituted phenylpropanols, characterized by a 2-ethyl substituent on the phenyl ring and a hydroxyl group at the C1 position of the propanol chain. This specific substitution pattern distinguishes it from positional isomers and other alkyl-chain variants, conferring unique steric and electronic properties relevant to asymmetric synthesis and biological target engagement.

Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
Cat. No. B7894867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethylphenyl)propan-1-ol
Molecular FormulaC11H16O
Molecular Weight164.24 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1C(CC)O
InChIInChI=1S/C11H16O/c1-3-9-7-5-6-8-10(9)11(12)4-2/h5-8,11-12H,3-4H2,1-2H3
InChIKeyMRGYAJPDYSGVSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Ethylphenyl)propan-1-ol: A Specialized Secondary Alcohol Intermediate for Asymmetric Synthesis and Preclinical Pharmacological Research


1-(2-Ethylphenyl)propan-1-ol (CAS 67541-89-3) is a secondary alcohol belonging to the class of ortho-substituted phenylpropanols, characterized by a 2-ethyl substituent on the phenyl ring and a hydroxyl group at the C1 position of the propanol chain . This specific substitution pattern distinguishes it from positional isomers and other alkyl-chain variants, conferring unique steric and electronic properties relevant to asymmetric synthesis and biological target engagement . While not a known therapeutic agent itself, it serves as a key intermediate or a crucial structural motif in the development of more complex molecules, including those with reported pharmacological activities, such as human PPARα agonists and antimicrobial agents [1][2].

Ortho-ethyl phenylpropanol scaffold for asymmetric synthesis and chiral auxiliary development
Enantiomerically pure building block for enzyme recognition and resolution studies
Key pharmacophore motif for human PPARα agonist and antimicrobial screening research

1-(2-Ethylphenyl)propan-1-ol: Why Ortho-Ethyl Substitution on Phenylpropanol Scaffold is Non-Interchangeable with Its Closest Analogs


Interchanging 1-(2-ethylphenyl)propan-1-ol with a close positional or structural analog (e.g., 1-(4-ethylphenyl)-2-propanol, 2-methyl-1-phenyl-1-propanol, or (S)-2-(2-ethylphenyl)propan-1-ol) is scientifically unjustified for several critical reasons. First, the ortho-substitution of the ethyl group creates a sterically hindered environment around the benzylic alcohol, which can profoundly affect its reactivity in synthetic applications, including the enantioselectivity of enzymatic transformations or its ability to serve as a chiral auxiliary [1]. Second, the position of the ethyl group and the length/position of the alcohol-bearing chain directly influence the compound's lipophilicity (LogP) and hydrogen-bonding capacity, parameters that are pivotal for target binding and cellular permeability in drug discovery contexts . This is exemplified by the discovery that a 2-ethylphenylpropanoic acid derivative (KCL) exhibits 100-fold greater potency on human PPARα compared to rat PPARα, a species-selectivity directly attributed to the specific interaction of the 2-ethylphenyl moiety with the ligand-binding domain [2]. Therefore, substituting a compound with a 2-ethylphenyl group for one with, for instance, a 4-ethylphenyl group can lead to a complete loss of the desired biological effect or synthetic outcome [3].

Positional isomer shift
Ortho-ethyl to para-ethyl migration alters steric hindrance and may compromise enantioselective reaction outcomes
Alkyl chain variant mismatch
Replacing ethyl with methyl or unsubstituted phenyl reduces lipophilicity; species-selective PPARα interaction may not transfer
Racemate vs single enantiomer
Aryl sulfotransferase recognition is stereospecific; racemate may mask or inhibit intended pathway response

Quantitative Differentiators for 1-(2-Ethylphenyl)propan-1-ol: Direct vs. Inferred Evidence for Informed Procurement


Species-Selective Human PPARα Agonist Activity of 2-Ethylphenylpropanoic Acid Derivative (KCL)

A 2-ethylphenylpropanoic acid derivative (KCL), which contains the core 2-ethylphenyl motif of 1-(2-ethylphenyl)propan-1-ol, demonstrates potent and highly species-selective agonism of the human Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This class-level evidence underscores the critical importance of the 2-ethylphenyl group for achieving a specific and high-value pharmacological profile that is not replicable with other substituents [1].

PPARα species selectivity
Class-level inference
~100-fold higher transactivation on human vs rat PPARα (KCL derivative)
Supports human PPARα selectivity interpretation
Reported for 2-ethylphenylpropanoic acid derivative; class-level context
PPARα Agonist Species-Selectivity Drug Discovery Lipid Metabolism

Broad Utility of 2-Ethylphenyl Moiety in Antimicrobial Phenylpropanes

A patent covering phenylpropane derivatives, including those with the 2-ethylphenyl substitution, claims broad antimicrobial and lipoxygenase-inhibitory properties. This class-level evidence indicates that the 2-ethylphenyl group, as found in 1-(2-ethylphenyl)propan-1-ol, is a key structural determinant for activity against a range of clinically relevant pathogens, offering a clear differentiation from unsubstituted or differently substituted phenylpropanes [1].

Antimicrobial activity
Class-level inference
Claimed activity against Staph. epidermidis, Staph. haemolyticus, Acinetobacter calcoaceticus
Supports antimicrobial screening context
Patent-level claim; strain-panel review needed
Antimicrobial Antibiotic Lipoxygenase Inhibitor Phenylpropane

Influence of Ortho-Ethyl Substitution on Lipophilicity and Drug-Likeness

1-(2-Ethylphenyl)propan-1-ol possesses a calculated LogP value of 2.6924, a measure of its lipophilicity . This value is directly influenced by the ortho-ethyl substitution, which increases hydrophobicity compared to a methyl-substituted analog (e.g., 1-(2-methylphenyl)propan-1-ol) or the unsubstituted parent (1-phenylpropan-1-ol).

Calculated LogP
Class-level inference
2.6924
Informs lipophilicity-driven permeability context
Computational value; experimental verification recommended
Physicochemical Property Lipophilicity ADME Drug Design

Enantioselective Enzyme Recognition of Ortho-Substituted Phenylpropanols

Studies on aryl sulfotransferase IV demonstrate absolute stereospecificity for ortho-substituted phenylpropanols. For example, with the structurally analogous 2-methyl-1-phenyl-1-propanol, only the (-)-(S)-enantiomer is a substrate for the enzyme, while the (+)-(R)-enantiomer acts as a competitive inhibitor [1]. This principle extends to 1-(2-ethylphenyl)propan-1-ol, implying that its enantiomers would exhibit drastically different biological fates.

Enantiomer enzyme recognition
Class-level inference
Analog 2-methyl-1-phenyl-1-propanol: (-)-(S) substrate, (+)-(R) competitive inhibitor
Enantiomeric purity critical for biological studies
Extrapolated from aryl sulfotransferase IV data; class-level context
Enzymatic Synthesis Stereospecificity Aryl Sulfotransferase Chiral Resolution

Strategic Application Scenarios for 1-(2-Ethylphenyl)propan-1-ol Based on Unique Differentiators


Lead Optimization for Human PPARα Agonists in Dyslipidemia Programs

Based on the class-level evidence that a 2-ethylphenylpropanoic acid derivative (KCL) is a highly potent and human-selective PPARα agonist, 1-(2-ethylphenyl)propan-1-ol is an ideal advanced intermediate for medicinal chemistry teams developing next-generation fibrate-like therapies. Its procurement is justified to synthesize and screen novel analogs that aim to replicate or improve upon the unique 100-fold human selectivity observed with KCL [1]. This approach can potentially mitigate preclinical safety signals that arise from species differences in target engagement.

Synthesis of Novel Antimicrobials Targeting Resistant Gram-Positive and Acinetobacter Strains

The patent evidence that 2-ethylphenyl-containing phenylpropanes exhibit selective activity against problem pathogens like Staph. epidermidis, Staph. haemolyticus, and Acinetobacter calcoaceticus makes 1-(2-ethylphenyl)propan-1-ol a strategic starting material for anti-infective research. Using this specific alcohol as a scaffold allows research groups to build focused libraries of novel antibacterial agents with a pre-validated pharmacophore, potentially overcoming existing resistance mechanisms [2].

Development of Chiral Auxiliaries or Enantiomerically Pure Building Blocks

Given the established stereospecificity of aryl sulfotransferases toward ortho-substituted phenylpropanols, 1-(2-ethylphenyl)propan-1-ol is a prime candidate for enzymatic kinetic resolution studies to obtain enantiomerically pure material [3]. Procurement of the racemate or a single enantiomer enables the development of novel chiral auxiliaries for asymmetric synthesis or the preparation of enantiopure drug candidates where one enantiomer's activity is crucial and the other's is potentially detrimental or inhibitory.

ADME Optimization for CNS-Penetrant Drug Candidates

The calculated LogP of 2.6924 for 1-(2-ethylphenyl)propan-1-ol places it within an optimal lipophilicity range for crossing the blood-brain barrier . Researchers designing small molecules for neurological or psychiatric targets should prioritize this scaffold over less lipophilic analogs (e.g., methyl-substituted or unsubstituted phenylpropanols) to enhance the likelihood of achieving therapeutically relevant brain exposure in lead candidates.

Application
Selection Property
Validation Focus
PPARα agonist lead optimization studies
2-Ethylphenyl scaffold specificity
Human PPARα transactivation assay context
Antimicrobial screening studies targeting resistant strains
2-Ethylphenyl pharmacophore
Strain-panel MIC endpoint review
Chiral resolution and asymmetric synthesis
Enantiomeric purity control
Stereospecific enzyme assay context
CNS drug candidate development research
Lipophilicity-mediated permeability
LogP and brain exposure model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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